molecular formula C7H4INS B074616 2-Iodobenzothiazole CAS No. 1123-99-5

2-Iodobenzothiazole

Cat. No. B074616
CAS RN: 1123-99-5
M. Wt: 261.08 g/mol
InChI Key: WTKCRPLRJZZCMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminobenzothiazoles, which are structurally related to 2-Iodobenzothiazole, has seen innovative approaches in recent years. One method involves the metal-free synthesis using iodine as a catalyst and oxygen as an oxidant, eliminating the need for hazardous oxidants and expensive transition-metal catalysts (Xu et al., 2017). Another approach utilizes the iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolyzed Herz salts (Neo, Carrillo, & Marcos, 2011).

Molecular Structure Analysis

The structure of 2-Iodobenzothiazole and related compounds has been elucidated through various synthetic and computational studies. These studies have highlighted the importance of the iodine and sulfur atoms in facilitating the formation of the benzothiazole ring and its derivatives through cascade reactions and intramolecular cyclization (Zhao et al., 2013).

Chemical Reactions and Properties

2-Iodobenzothiazoles participate in various chemical reactions, including palladium-catalyzed oxidative coupling, which is effective for the synthesis of 2-aminobenzothiazoles (Zeng et al., 2017). Ligand-free copper-catalyzed synthesis has also been developed, illustrating the versatility and reactivity of these compounds (Saha et al., 2009).

Safety And Hazards

2-Iodobenzothiazole is intended for research and development use only and is not recommended for medicinal, household, or other uses . Detailed safety and hazard information was not found in the retrieved papers.

Future Directions

The future research directions for 2-Iodobenzothiazole and its derivatives could involve further exploration of their synthetic strategies and potential biological applications . The development of more potent biologically active benzothiazole-based drugs is a promising area of research .

properties

IUPAC Name

2-iodo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKCRPLRJZZCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356652
Record name 2-iodobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodobenzothiazole

CAS RN

1123-99-5
Record name 2-iodobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodobenzothiazole
Reactant of Route 2
2-Iodobenzothiazole
Reactant of Route 3
2-Iodobenzothiazole
Reactant of Route 4
2-Iodobenzothiazole
Reactant of Route 5
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2-Iodobenzothiazole
Reactant of Route 6
2-Iodobenzothiazole

Citations

For This Compound
80
Citations
A Mahadevan, P Kumar, S Singh… - The Journal of Organic …, 2023 - ACS Publications
… Herein, we report the photochemistry of 2-iodobenzothiazole (IBT) and benzothiazole (BT) in argon matrices under cryogenic conditions in combination with density functional theory (…
Number of citations: 5 pubs.acs.org
LM Yagupolskii, NV Kondratenko, OI Chernega… - Dyes and …, 2008 - Elsevier
… An alternative synthetic route to 1 implies condensation of 2-iodobenzothiazole with labile … kind that involves the Stille reaction of 2-iodobenzothiazole with tributyl(trifluorovinyl)tin 3 …
Number of citations: 20 www.sciencedirect.com
J Dong, J Hu, X Liu, S Sun, L Bao, M Jia… - The Journal of Organic …, 2022 - ACS Publications
… mL) was heated at 80 C for 15 min, 2-iodobenzothiazole 2a was obtained in 98% yield (Table 1, … In comparison, a slightly lower yield of 2-iodobenzothiazole 2a was obtained when the …
Number of citations: 2 pubs.acs.org
G Bartoli, L Di Nunno, S Florio, M Fiorentino… - Journal of the …, 1976 - pubs.rsc.org
… the reactions in methanol of alkanethiols with 2-iodobenzothiazole can be related to their low … thiol sulphur atom on the iodine of 2-iodobenzothiazole. Some reported data 394 support …
Number of citations: 3 pubs.rsc.org
X Liu, X Zhao, F Liang, B Ren - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
… The reaction with t-BuONa (1.2 equiv.) proceeded efficiently in DMF at room temperature, giving 2-iodobenzothiazole (3a) in nearly quantitative yield in 20 min (entry 1). NaOH also …
Number of citations: 27 pubs.rsc.org
LM Yagupolskii, ОI Chernega, NV Kondratenko… - Journal of Fluorine …, 2010 - Elsevier
… Earlier we have synthesized 2-trifluorovinylbenzothiazole by the Stille reaction of 2-iodobenzothiazole and CF 2 double bond CFSnBu 3 2 [16], and we decided to use CF 2 double …
Number of citations: 11 www.sciencedirect.com
Z Wu, Q Huang, X Zhou, L Yu, Z Li, D Wu - Synfacts, 2011 - thieme-connect.com
… One example of a benzimidazo[2,1-b]benzothiazole (4), an unusual heterocyclic system, was prepared in high yield from 2-iodobenzothiazole. …
Number of citations: 0 www.thieme-connect.com
RK Kumar, S Manna, D Mahesh, D Sar… - Asian Journal of …, 2013 - Wiley Online Library
… 14b These structural units can be constructed from either 2-iodobenzothiazole 10a or 2-mercaptobenzimidazole. 10b However, the tedious multistep procedure for the synthesis of the …
Number of citations: 13 onlinelibrary.wiley.com
O Sadek, DM Perrin, E Gras - Beilstein Archives, 2019 - beilstein-journals.org
… To test this hypothesis, we envisioned a practical and convergent strategy involving 4-bromo-2-iodobenzothiazole 3 (Scheme 1) as a key intermediate that would enable regio/…
Number of citations: 5 www.beilstein-journals.org
O Sadek, DM Perrin, E Gras - Tetrahedron, 2020 - Elsevier
… To test this hypothesis, we envisioned a practical and convergent strategy involving 4-bromo-2-iodobenzothiazole 3 (Scheme 1) as a key intermediate that would enable regio/…
Number of citations: 3 www.sciencedirect.com

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